N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N6O2/c21-14-6-3-12(20(23,24)25)7-15(14)27-16(32)9-30-10-26-18-17(19(30)33)28-29-31(18)8-11-1-4-13(22)5-2-11/h1-7,10H,8-9H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVDKUJNDMAXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that contribute to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for cellular penetration and interaction with biological targets. The triazole and pyrimidine moieties are known for their roles in medicinal chemistry, particularly in developing anti-cancer and anti-inflammatory agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring is recognized for its stability against enzymatic degradation, making it a favorable candidate in drug design. Preliminary studies suggest that the compound may exert its effects by modulating pathways involved in inflammation and cancer cell proliferation.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound:
-
Anti-inflammatory Activity :
- Studies indicate that derivatives containing similar structural features exhibit significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. For example, compounds with triazole rings have shown enhanced anti-inflammatory properties compared to their amide counterparts .
-
Anticancer Properties :
- The compound's structure allows it to potentially inhibit cancer cell growth. In vitro assays have shown varying degrees of cytotoxicity against several cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The IC50 values suggest that modifications in the side chains can significantly affect potency .
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the chemical structure influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Triazole ring | Increases stability and bioactivity |
| Trifluoromethyl group | Enhances lipophilicity and cellular uptake |
| 4-Fluorobenzyl group | Modulates interaction with biological targets |
Key Findings :
- The presence of electron-withdrawing groups enhances anti-inflammatory activity.
- Structural changes that increase lipophilicity generally correlate with improved cellular uptake and potency.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that a related compound significantly reduced COX-2 expression in RAW264.7 macrophages after treatment, suggesting a potential therapeutic application for inflammatory diseases .
- Anticancer Activity : In a comparative study, derivatives similar to this compound exhibited varying levels of cytotoxicity against different cancer cell lines, indicating that structural modifications can lead to enhanced potency against specific types of cancer .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound lies in its anticancer properties. Research has indicated that derivatives containing triazole and pyrimidine moieties exhibit significant inhibitory effects on cancer cell proliferation. For instance, compounds structurally similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide have shown efficacy against various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis.
Case Study: Inhibition of Polo-like Kinase 1 (Plk1)
Polo-like kinase 1 is a critical regulator of cell division and is often overexpressed in cancers. Compounds similar to this compound have been identified as potent inhibitors of Plk1, leading to reduced cell viability in cancer models .
Antimicrobial Properties
The compound also exhibits antimicrobial activity. Research into related triazole derivatives has demonstrated effectiveness against a range of bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against microbes.
Case Study: Antibacterial Activity
A study highlighted the antibacterial properties of triazole-containing compounds against Staphylococcus aureus and Escherichia coli. These compounds showed significant bactericidal effects, suggesting that this compound may serve as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Compounds with similar structural features have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Study: Inhibition of COX Enzymes
Research has shown that certain derivatives can effectively inhibit COX-1 and COX-2 enzymes, which are key players in the inflammatory process. This inhibition could lead to therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring or modifications to the triazole or pyrimidine moieties can significantly impact biological activity.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Analogs and Their Properties
Key Comparisons:
Core Heterocycle :
- The triazolo[4,5-d]pyrimidine core in the target compound differs from flumetsulam’s triazolo[1,5-a]pyrimidine, which is critical for herbicide activity via acetolactate synthase (ALS) inhibition . The altered ring fusion in the target compound likely shifts target specificity.
- Tetrazoles () act as carboxylic acid bioisosteres but lack the fused pyrimidine system, limiting direct functional overlap .
The 4-fluorobenzyl group may confer selectivity toward human kinase targets, unlike flumetsulam’s sulfonamide, which interacts with plant ALS enzymes .
Acetamide Functionality :
- The acetamide linker in the target compound contrasts with flumetsulam’s sulfonamide but resembles the pyridinylthio-acetamide in 763124-79-4 (). This group may facilitate hydrogen bonding with biological targets, similar to tetrazole bioisosterism in drug design .
Hypothesized Pharmacological and Physicochemical Properties
Based on structural analogs:
- Solubility : Lower aqueous solubility than flumetsulam due to trifluoromethyl and chloro groups, necessitating formulation adjustments .
- Target Affinity: Potential kinase inhibition (e.g., JAK2 or EGFR) due to triazolo-pyrimidine cores in clinical inhibitors like imatinib analogs.
- Metabolic Stability: The trifluoromethyl group may reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for this compound?
Methodological Answer:
The synthesis involves multi-step protocols to construct the triazolopyrimidine core and introduce substituents. Key steps include:
- Triazole formation : Cyclization of precursor azides and alkynes under copper-catalyzed conditions (Click Chemistry).
- Pyrimidine functionalization : Nucleophilic substitution at the pyrimidine C7 position using thioacetamide derivatives under basic conditions (e.g., triethylamine in DMF) .
- Final coupling : Amide bond formation between the thioacetamide intermediate and the substituted phenyl group via carbodiimide-mediated coupling (e.g., EDCI/HOBt) .
Critical parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF for solubility), and stoichiometric control to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential .
Basic: What analytical techniques are recommended for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent integration and regiochemistry (e.g., distinguishing triazole protons at δ 8.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., ESI+ mode with <2 ppm mass error) .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns (e.g., 95% purity threshold with acetonitrile/water mobile phase) .
- X-ray Crystallography (if crystalline): Resolve absolute configuration and confirm spatial arrangement of fluorinated groups .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardized assays : Re-evaluate activity under consistent conditions (e.g., ATP concentration in kinase assays) to control for experimental variability .
- Comparative structural analysis : Use computational tools (e.g., molecular docking) to assess binding mode differences caused by minor substituent changes (e.g., chloro vs. methoxy groups) .
- Meta-analysis : Cross-reference bioactivity data with PubChem BioAssay entries to identify outliers or assay-specific artifacts .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the triazolopyrimidine core?
Methodological Answer:
- Substituent scanning : Systematically replace the 4-fluorobenzyl group with bioisosteres (e.g., 3-fluorophenyl, pyridyl) to map steric/electronic effects on target binding .
- Core modification : Synthesize analogs with fused rings (e.g., thiazolo-triazolopyrimidine) to enhance rigidity and affinity .
- Computational SAR : Combine DFT calculations (e.g., electrostatic potential maps) with free-energy perturbation (FEP) simulations to predict affinity trends .
Advanced: How to assess the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC-MS. The acetamide bond is prone to enzymatic cleavage; consider prodrug strategies if instability is observed .
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction, which impacts bioavailability .
- Light sensitivity : Conduct accelerated photodegradation studies (ICH Q1B guidelines) to determine storage requirements .
Advanced: How to address conflicting data on enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic assays : Perform time-dependent inhibition studies (e.g., pre-incubation with enzyme) to distinguish competitive vs. non-competitive modes .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to validate allosteric vs. active-site interactions .
- Cryo-EM/X-ray co-crystallography : Resolve enzyme-ligand complexes to identify critical binding residues (e.g., hydrogen bonds with pyrimidine carbonyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
